5-(aminomethyl)-N-methylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-N-methylpyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with an aminomethyl group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methylpyridine-2-sulfonamide typically involves the reaction of pyridine derivatives with appropriate aminomethylating and sulfonamidating agents. One common method involves the use of N-methylpyridine-2-sulfonyl chloride, which reacts with formaldehyde and ammonia to introduce the aminomethyl group. The reaction is usually carried out under basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts and solvents are often optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-methylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
5-(aminomethyl)-N-methylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.
Uniqueness
5-(aminomethyl)-N-methylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-(aminomethyl)-N-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-9-13(11,12)7-3-2-6(4-8)5-10-7/h2-3,5,9H,4,8H2,1H3 |
InChI Key |
UMPBEVIFLZMPRU-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.